molecular formula C12H18N2O2 B2682103 2-[4-(Sec-butyl)phenoxy]acetohydrazide CAS No. 671793-54-7

2-[4-(Sec-butyl)phenoxy]acetohydrazide

Cat. No. B2682103
CAS RN: 671793-54-7
M. Wt: 222.288
InChI Key: LHAGSMCHWJZCGT-UHFFFAOYSA-N
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Description

“2-[4-(Sec-butyl)phenoxy]acetohydrazide” is a chemical compound with the CAS Number: 671793-54-7 . It has a molecular weight of 222.29 and its IUPAC name is 2-(4-sec-butylphenoxy)acetohydrazide .


Molecular Structure Analysis

The molecular formula of “2-[4-(Sec-butyl)phenoxy]acetohydrazide” is C12H18N2O2 . The InChI Code is 1S/C12H18N2O2/c1-3-9(2)10-4-6-11(7-5-10)16-8-12(15)14-13/h4-7,9H,3,8,13H2,1-2H3,(H,14,15) .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of novel imines and thiazolidinones from derivatives similar to 2-[4-(Sec-butyl)phenoxy]acetohydrazide has been demonstrated, with these compounds undergoing characterization and evaluation for antimicrobial activities (Fuloria et al., 2009).
  • Research on the nonlinear optical properties of hydrazones derived from related compounds revealed potential applications in optical devices, highlighting their significant optical power limiting behavior (Naseema et al., 2010).
  • Another study focused on synthesizing novel benzimidazole derivatives starting from phenoxyacetic acid, leading to compounds with potent anticonvulsant activity, showcasing the therapeutic potential of such derivatives (Shaharyar et al., 2016).

Biological Activities

  • Antioxidant properties of newly synthesized compounds containing phenoxyacetic acid derivatives were investigated, identifying compounds with significant free-radical scavenging ability, indicating potential for therapeutic applications in oxidative stress-related conditions (Shakir et al., 2014).
  • The anti-inflammatory and analgesic activities of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives were evaluated, with some showing significant activity, highlighting the potential for development into new anti-inflammatory and pain relief medications (Hunashal et al., 2014).

Spectroscopic Characteristics

  • A study on the structural and spectroscopic characteristics of 4-tert-butylphenoxyacetylhydrazones revealed the existence of different conformers in the condensed phase, providing insights into the molecular structure that could influence the biological activity and material properties of these compounds (Podyachev et al., 2007).

Safety and Hazards

“2-[4-(Sec-butyl)phenoxy]acetohydrazide” is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(4-butan-2-ylphenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-9(2)10-4-6-11(7-5-10)16-8-12(15)14-13/h4-7,9H,3,8,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAGSMCHWJZCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Sec-butyl)phenoxy]acetohydrazide

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